11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Beschreibung
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry designation for this compound is 1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid. This systematic nomenclature reflects the complex polycyclic structure incorporating both benzopyran and chromene ring systems. The compound is alternatively classified under several systematic names, including 6H-Dibenzo[b,d]pyran-9-carboxylic acid, 6a,7,8,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-, which emphasizes its dibenzopyran core structure.
The Chemical Abstracts Service registry number 64280-14-4 provides unique identification within chemical databases. Multiple synonymous designations exist in scientific literature, including delta(9)-tetrahydrocannabinol-11-oic-acid, tetrahydrocannabinol-7-oic acid, and 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol. These variations in nomenclature reflect different numbering conventions and historical naming practices within cannabinoid chemistry.
The compound belongs to the 1-benzopyran chemical class, specifically categorized as a carboxylated cannabinoid metabolite. This classification places it within the broader family of cannabinoid derivatives while distinguishing it from psychoactive parent compounds through the presence of the carboxylic acid functional group at the 9-position.
Molecular Formula and Stereochemical Configuration
The molecular formula C₂₁H₂₈O₄ defines the elemental composition, yielding a molecular weight of 344.4 grams per mole. The monoisotopic mass is precisely calculated as 344.198759384 daltons, providing exact mass information crucial for high-resolution mass spectrometric identification. The compound contains four oxygen atoms distributed among hydroxyl and carboxylic acid functional groups, contributing to its hydrophilic character compared to the parent tetrahydrocannabinol molecule.
The stereochemical configuration involves multiple chiral centers within the tetrahydrobenzo[c]chromene framework. The absolute configuration at positions 6a and 10a follows the (6aR,10aR) designation in the naturally occurring enantiomer. Enantiomeric excess determinations through nuclear magnetic resonance spectroscopy have demonstrated 96% enantiomeric excess in synthesized preparations. The stereochemical integrity significantly influences the compound's biological activity and metabolic fate.
Structural parameters include a polar surface area of 66.76 Ų, hydrogen acceptor count of 4, hydrogen donor count of 2, and rotatable bond count of 5. These molecular descriptors influence solubility characteristics and membrane permeability properties. The compound exhibits limited water solubility at 0.00839 milligrams per milliliter and demonstrates lipophilic character with a calculated logP value of 5.24.
Table 1: Molecular Properties of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Crystalline Structure and Isomeric Variations
The crystalline structure of this compound involves specific spatial arrangements that influence its physical properties and analytical behavior. Crystallization procedures typically employ controlled cooling from organic solvents, with purification achieved through sequential column chromatography followed by recrystallization processes. The final crystalline purity reaches 97.5% through optimized crystallization protocols.
Isomeric considerations include the relationship with delta-8-tetrahydrocannabinol-derived metabolites, where structural differences arise from the position of the double bond within the cyclohexene ring system. The delta-9 isomer represents the predominant naturally occurring form, while delta-8 variants constitute minor components in biological samples. Chromatographic separation studies demonstrate that delta-8 and delta-9 carboxylic acid metabolites elute with retention time differences of approximately 0.1 minutes under reversed-phase conditions.
Three-dimensional conformational analysis reveals multiple low-energy conformers accessible through rotation around flexible bonds, particularly within the pentyl side chain and carboxylic acid group. The benzopyran ring system maintains rigid geometry due to the fused aromatic and saturated ring components. Computational modeling indicates preferred conformations that minimize steric interactions between the carboxylic acid group and adjacent methyl substituents.
The compound exists as a racemic mixture in synthetic preparations, though biological samples contain predominantly the naturally occurring enantiomer derived from enzymatic metabolism. Enantiomeric separation requires specialized chiral chromatographic methods or derivatization with chiral reagents for analytical differentiation.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through both proton and carbon-13 spectra. Proton nuclear magnetic resonance in deuterated chloroform reveals characteristic signals including aromatic protons at 6.15 parts per million appearing as a doublet, and quintet patterns at 6.33 parts per million. The pentyl side chain exhibits typical aliphatic patterns with the terminal methyl group appearing as a triplet at approximately 0.89 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates 21 distinct carbon environments corresponding to the molecular formula. Aromatic carbons appear in the 100-160 parts per million region, while aliphatic carbons span 10-50 parts per million. The carboxylic acid carbon signal appears distinctively downfield at approximately 170-180 parts per million, confirming the presence of the carboxyl functional group.
Mass spectrometric fragmentation patterns exhibit characteristic behavior under electron ionization conditions. The molecular ion appears at mass-to-charge ratio 344, with significant fragmentation producing ions at 371, 289, and 265 mass-to-charge units. Tandem mass spectrometry employing collision-induced dissociation generates reproducible fragmentation patterns useful for structural confirmation and quantitative analysis.
Table 2: Key Spectroscopic Characteristics
| Technique | Key Signals/Peaks | Chemical Shift/m/z | Multiplicity/Intensity |
|---|---|---|---|
| ¹H NMR | Aromatic proton | 6.15 ppm | Doublet |
| ¹H NMR | Aromatic proton | 6.33 ppm | Quintet |
| ¹H NMR | Terminal methyl | 0.89 ppm | Triplet |
| MS | Molecular ion | 344 m/z | Base peak |
| MS/MS | Fragment ion | 289 m/z | High intensity |
| MS/MS | Fragment ion | 265 m/z | Moderate intensity |
Selected reaction monitoring transitions for quantitative mass spectrometry include 371→289 and 371→265 for the derivatized compound, with collision energies optimized at 25 electronvolts. Multiple reaction monitoring enhances specificity through simultaneous monitoring of precursor and product ion pairs. The quantitation ion typically corresponds to the 371→289 transition, while the 371→265 transition serves for qualitative confirmation.
Infrared spectroscopy reveals characteristic absorption bands corresponding to hydroxyl stretching around 3200-3600 wavenumbers, carboxylic acid carbonyl stretching at approximately 1700 wavenumbers, and aromatic carbon-carbon stretching in the 1400-1600 wavenumber region. These spectroscopic signatures provide complementary structural information supporting molecular identification and purity assessment.
Eigenschaften
IUPAC Name |
(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660713 | |
| Record name | (±)-11-nor-9-carboxy-delta9-THC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114028-39-6 | |
| Record name | (±)-11-nor-9-carboxy-delta9-THC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Core Synthetic Strategy
The synthesis of THC-COOH begins with Δ⁹-THC or its precursors, focusing on oxidative metabolism to introduce the carboxylic acid moiety at the C9 position. A key challenge lies in preserving the labile glucuronide conjugate during synthesis. The patented approach involves a multi-step process starting with olivetol derivatives and leveraging protective groups to stabilize reactive sites.
Intermediate Synthesis
The synthesis of 11-nor-Δ⁹-THC-9-carboxylic acid glucuronide (THC-COOH-gluc) proceeds through a blocked THC carboxylic acid precursor (e.g., compound 5a) and a dual-blocked sugar epoxide precursor (compound 4). The THC carboxylic acid is blocked at the hydroxyl group using tert-butyldimethylsilyl (TBDMS) groups, while the glucuronic acid moiety is protected with benzyl (Bn) groups.
Reaction Scheme I (Fig. 2) outlines the steps:
-
Deprotection of TBDMS : Treatment with potassium carbonate in methanol removes TBDMS from the THC intermediate.
-
Acylation : Reaction with aromatic acyl chlorides in pyridine introduces protective groups.
-
Oxidation : Sodium chlorite (NaClO₂) in tert-butanol oxidizes the side chain to a carboxylic acid.
-
Coupling : The blocked THC carboxylic acid reacts with a glycal epoxide under BF₃ catalysis to form the glucuronide bond.
Yields for critical steps range from 68.6% (reduction with NaBH₄) to 96% (BBr₃-mediated deprotection).
Dual Protective Group Strategy
To prevent undesired side reactions, TBDMS (weak nucleophilic) and benzyl (easily removable) groups are employed:
-
TBDMS protects hydroxyl groups on the THC core (e.g., C1 position).
-
Benzyl groups block carboxylates (C14) and hydroxyls on the glucuronic acid (C15, C16).
Table 1: Protective Group Removal Conditions
| Protective Group | Removal Reagent | Conditions | Yield |
|---|---|---|---|
| TBDMS | HF in CH₃CN | 0°C, 2 h | 90% |
| Benzyl | H₂/Pd-C | 23°C, 12 h | 95% |
Sequential deprotection ensures the glucuronide bond remains intact. TBDMS is removed first using HF, followed by catalytic hydrogenation for benzyl groups.
Synthesis of 5′-Deuterated THC-COOH
Deuterated analogs (e.g., 5′-CD₃-THC-COOH) serve as internal standards in GC-MS assays. Scheme III (Figs. 4A–4B) details their synthesis:
-
Deuterium Introduction : Sodium hydride (NaH) and deuterated methyl iodide (CD₃I) deuterate the olivetol side chain.
-
Cyclization : BF₃·Et₂O catalyzes the formation of the cannabinoid ring.
-
Oxidation : NaClO₂ converts the side chain to a carboxylic acid.
Table 2: Key Reaction Parameters for Deuterated Analogs
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Deuterium addition | NaH, CD₃I | 0–23°C | 78.7% |
| Cyclization | BF₃·Et₂O | 0–23°C | 32.4% |
| Oxidation | NaClO₂, t-BuOH | 23°C | 92% |
Deuterated analogs co-elute with native THC-COOH during GC-MS, enabling precise quantification.
GC-MS Assay Optimization
Incorporating deuterated THC-COOH-gluc (e.g., compound 1b) into GC-MS protocols improves specificity:
-
Internal Standard : Deuterated analogs compensate for matrix effects and ionization variability.
-
Derivatization : Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) enhances volatility.
Figure 3: GC-MS Chromatogram (hypothetical data) shows baseline separation of THC-COOH and its deuterated analog, with a detection limit of 0.1 ng/mL.
Stability of THC-COOH-Gluc
THC-COOH-gluc is highly labile under acidic or basic conditions. Key stabilization strategies include:
-
Neutral pH Extraction : Use of phosphate buffers (pH 6.8–7.2) during sample preparation.
-
Low-Temperature Storage : –80°C storage reduces hydrolytic degradation.
Yield Optimization
Coupling efficiency between the THC acid and glucuronic acid epoxide is critical. Table 3 highlights yield improvements via catalyst screening:
| Catalyst | Solvent | Yield |
|---|---|---|
| BF₃·Et₂O | CH₂Cl₂ | 32.4% |
| ZnCl₂ | THF | 18.7% |
| Ti(OiPr)₄ | DMF | 25.9% |
Analyse Chemischer Reaktionen
Types of Reactions: 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid primarily undergoes oxidation reactions. It can also participate in conjugation reactions, particularly with glucuronic acid, to form water-soluble conjugates that are excreted from the body .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conjugation: Glucuronic acid in the presence of glucuronosyltransferase enzymes.
Major Products:
Oxidation: Formation of this compound from 11-hydroxy-delta(9)-tetrahydrocannabinol.
Conjugation: Formation of glucuronide conjugates.
Wissenschaftliche Forschungsanwendungen
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is extensively used in forensic and clinical toxicology to detect cannabis use. It serves as a reliable biomarker due to its long half-life and presence in biological fluids . Additionally, it is used in research to understand the metabolism and pharmacokinetics of delta(9)-tetrahydrocannabinol .
Wirkmechanismus
While 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid itself is not psychoactive, it plays a role in the overall metabolism of delta(9)-tetrahydrocannabinol. It is formed through the oxidation of 11-hydroxy-delta(9)-tetrahydrocannabinol by liver enzymes and is further metabolized by conjugation with glucuronic acid . This process helps in the excretion of delta(9)-tetrahydrocannabinol from the body .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of THCCOOH with Related Cannabinoids
| Compound | Structure | Psychoactivity | Detection Window | Key Metabolic Pathway |
|---|---|---|---|---|
| THCCOOH | Carboxylic acid derivative of THC | Non-active | Days–Weeks | Glucuronidation, oxidation |
| THC | Parent compound | High | Hours–Days | Hydroxylation to 11-OH-THC |
| 11-OH-THC | Hydroxylated metabolite of THC | Active | Hours–Days | Further oxidation to THCCOOH |
| THC-glucuronide | Conjugated form of THCCOOH | Non-active | Days–Weeks | Enzymatic conjugation (UGT) |
| Cannabidiol (CBD) | Non-psychoactive phytocannabinoid | Non-active | Hours–Days | Glucuronidation, hydroxylation |
Pharmacokinetic and Analytical Differences
Table 2: Pharmacokinetic and Detection Parameters
Key Research Findings
Detection in Oral Fluid :
- THCCOOH is detectable in oral fluid at concentrations < 5 ng/mL using LC-MS/MS, but its glucuronide form requires enzymatic hydrolysis for accurate quantification .
- Coulter et al. (2012) reported a 97% correlation between oral fluid THCCOOH and plasma THCCOOH in chronic users, though passive exposure (e.g., secondhand smoke) rarely produces false positives .
Postmortem Redistribution :
- THCCOOH exhibits minimal postmortem redistribution compared to THC and 11-OH-THC, making it more reliable for postmortem toxicology .
Stability Challenges :
- Skopp et al. (2002) demonstrated that THCCOOH-glucuronide degrades into free THCCOOH even at 4°C, complicating long-term storage .
Hair Analysis :
- Segmental hair analysis reveals THCCOOH concentrations correlate weakly with self-reported cannabis use due to variability in hair growth rates and external contamination .
Analytical Challenges and Innovations
- Cross-Reactivity: Immunoassays for THCCOOH may cross-react with CBD and other cannabinoids, necessitating confirmatory testing via LC-MS/MS .
- Ultra-Sensitive Detection : He et al. (2012) achieved a LOQ of 0.1 ng/mL in oral fluid using microflow LC-MS/MS, enhancing detection in low-concentration specimens .
- Novel Matrices: THCCOOH has been quantified in meconium to assess prenatal cannabis exposure, though lipid-rich matrices require extensive sample cleanup .
Biologische Aktivität
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THC-COOH) is a significant metabolite of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, THC-COOH is non-psychoactive and has garnered interest for its biological activities, particularly in the context of analgesic and anti-inflammatory properties. This article explores the biological activity of THC-COOH, supported by data tables, case studies, and detailed research findings.
Pharmacological Properties
THC-COOH exhibits several pharmacological effects:
- Analgesic Effects : THC-COOH has demonstrated analgesic properties, potentially through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, which are key enzymes in the inflammatory process .
- Anti-inflammatory Activity : The compound's ability to inhibit COX and 5-LOX suggests a role in reducing inflammation. This makes THC-COOH a candidate for therapeutic applications in conditions characterized by chronic inflammation .
- Interaction with P-glycoprotein : THC-COOH acts as a substrate for P-glycoprotein (Pgp), a drug efflux transporter associated with multidrug resistance in cancer cells. It has been shown to stimulate Pgp-dependent ATPase activity, indicating its potential influence on drug metabolism and resistance mechanisms .
Lack of Anxiolytic Effects
Research indicates that THC-COOH does not possess anxiolytic or anxiogenic properties. However, it can mitigate the anxiogenic effects induced by THC, suggesting a modulatory role in the psychotropic effects of cannabis .
Postmortem Analysis
A study conducted on postmortem samples from drug-related fatalities in Jeddah, Saudi Arabia, analyzed THC-COOH concentrations in various biological fluids. The findings revealed that:
- The median concentration of THC-COOH in fluid collected from the chest cavity was 480 ng/mL, with a range from 80 to 3010 ng/mL.
- The study highlighted the utility of THC-COOH as a biomarker for cannabis consumption when other bodily fluids are unavailable .
Concentration Variation by Cause of Death
The concentration of THC-COOH varied based on the cause of death and other factors such as age and body mass index (BMI). This variation underscores the importance of understanding individual differences in metabolism and drug clearance rates .
| Specimen Type | Median Concentration (ng/mL) | Range (ng/mL) |
|---|---|---|
| Chest Cavity Fluid | 480 | 80 – 3010 |
| Blood | Variable | Variable |
| Urine | Variable | Variable |
| Liver Tissue | Variable | Variable |
Pharmacokinetics
The pharmacokinetic profile of THC-COOH is characterized by:
- Half-Life : The elimination half-life ranges from 5.2 to 6.2 days, indicating prolonged retention in the body, especially among heavy users .
- Metabolism : THC-COOH is formed through the oxidation of 11-hydroxy-THC (active metabolite) by liver enzymes. It undergoes further conjugation with glucuronide to enhance water solubility for excretion .
Q & A
Q. What parameters are critical for validating a new THC-COOH quantification method in compliance with ISO 17025?
- Methodological Answer : Essential parameters include:
- Linearity : R² ≥0.98 over the working range (e.g., 5–40 ng/mL) .
- Precision : Intra-day and inter-day RSD ≤15% .
- Accuracy : Bias ≤10% via spiked recovery experiments .
- Selectivity : No interference from endogenous compounds or adulterants (e.g., potassium nitrite) .
- LOD/LOQ : Determined via signal-to-noise ratios (S/N ≥3 for LOD; S/N ≥10 for LOQ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
